Potency Advantage Over S-AMP in PKM2 Activation
SAICAR activates PKM2 with an EC50 of 0.3 ± 0.1 mM, whereas the structurally related purine intermediate S-AMP (succinyl-adenosine monophosphate) activates PKM2 with an EC50 of 1.5 ± 0.4 mM, representing a ~5-fold lower potency [1]. AICAR, another pathway intermediate, shows no activation of PKM2 at physiologically relevant concentrations [1].
| Evidence Dimension | PKM2 activation potency |
|---|---|
| Target Compound Data | EC50 = 0.3 ± 0.1 mM |
| Comparator Or Baseline | S-AMP: EC50 = 1.5 ± 0.4 mM; AICAR: no activation |
| Quantified Difference | SAICAR is ~5-fold more potent than S-AMP |
| Conditions | In vitro LDH-coupled pyruvate kinase activity assay using recombinant PKM2 |
Why This Matters
For researchers studying PKM2 activation in cancer metabolism, SAICAR provides a more physiologically relevant and potent tool compound compared to S-AMP, enabling robust signal detection at lower, more biologically plausible concentrations.
- [1] Keller KE, Tan IS, Lee YS. SAICAR stimulates pyruvate kinase isoform M2 and promotes cancer cell survival in glucose-limited conditions. Science. 2012;338(6110):1069-72. View Source
